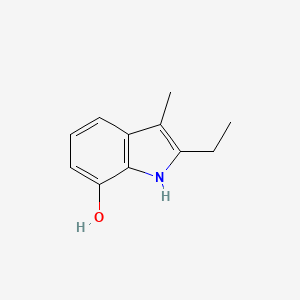

2-ethyl-3-methyl-1H-indol-7-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-ethyl-3-methyl-1H-indol-7-ol |

InChI |

InChI=1S/C11H13NO/c1-3-9-7(2)8-5-4-6-10(13)11(8)12-9/h4-6,12-13H,3H2,1-2H3 |

InChI Key |

FMDBWVJMYJIEDT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(N1)C(=CC=C2)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 3 Methyl 1h Indol 7 Ol and Analogous Indol 7 Ol Derivatives

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis Relevant to Substituted Indol-7-ols

The synthesis of the indole core is a foundational aspect of organic chemistry, with several named reactions providing versatile routes to this important heterocycle. For a target like 2-ethyl-3-methyl-1H-indol-7-ol, the choice of synthesis depends on the availability of starting materials and the desired regioselectivity.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. bhu.ac.in The reaction involves the cyclization of an arylhydrazone, typically formed from an arylhydrazine and a ketone or aldehyde, under acidic conditions. bhu.ac.inpharmaguideline.com For the synthesis of this compound, a potential starting arylhydrazone could be derived from (2-hydroxyphenyl)hydrazine and 2-pentanone.

The general mechanism proceeds through the acid-catalyzed rearrangement of the arylhydrazone to an enehydrazine, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. nih.gov This is followed by the loss of ammonia (B1221849) to form the indole ring. pharmaguideline.com The reaction is versatile and has been applied to the synthesis of numerous natural products and pharmaceutical agents. researchgate.netrsc.org Variants of the Fischer synthesis have been developed to improve yields and accommodate a wider range of functional groups, including the use of different acid catalysts like ZnCl₂, PPA, and TsOH, as well as microwave-assisted and solvent-free conditions. bhu.ac.innih.govmdpi.comresearchgate.net

Table 1: Overview of Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | Arylhydrazine and a ketone or aldehyde. pharmaguideline.com |

| Key Intermediate | Arylhydrazone, which rearranges to an enehydrazine. nih.gov |

| Mechanism | Involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia. nih.gov |

| Catalysts | Protic acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, PCl₃, FeCl₃, PPA). bhu.ac.in |

| Applicability | Widely used for synthesizing 2,3-disubstituted indoles. bhu.ac.in |

Leimgruber-Batcho Indole Synthesis

A powerful alternative to the Fischer synthesis, the Leimgruber-Batcho indole synthesis, is particularly useful for preparing 2,3-unsubstituted indoles and can be adapted for substituted analogues. wikipedia.orguninsubria.it This two-step process begins with the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and often pyrrolidine (B122466), to form a β-(dimethylamino)-2-nitrostyrene (an enamine). pharmaguideline.comwikipedia.orguninsubria.it The acidity of the methyl group ortho to the nitro group facilitates this condensation. uwindsor.canih.gov

The second step is a reductive cyclization of the enamine intermediate. wikipedia.org This is commonly achieved using reducing agents like Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.orgresearchgate.net The reduction of the nitro group to an amine is followed by cyclization and elimination to yield the indole. wikipedia.orguwindsor.ca This method is valued for its high yields, mild reaction conditions, and the commercial availability of many o-nitrotoluene starting materials. wikipedia.org To synthesize an indol-7-ol derivative, one would start with a suitably substituted o-nitrotoluene bearing a protected hydroxyl group.

Table 2: Leimgruber-Batcho Indole Synthesis at a Glance

| Step | Description |

|---|---|

| Step 1: Enamine Formation | An o-nitrotoluene reacts with DMFDMA and pyrrolidine to form a stable nitroenamine intermediate. wikipedia.orgresearchgate.net |

| Step 2: Reductive Cyclization | The nitro group is reduced to an amine, which then cyclizes and eliminates a secondary amine to form the indole ring. wikipedia.org |

| Common Reducing Agents | Raney Nickel/Hydrazine, H₂/Pd-C, SnCl₂, Fe/AcOH. wikipedia.orgresearchgate.net |

| Advantages | High yields, mild conditions, good for 2,3-unsubstituted indoles, tolerates various ring substituents. wikipedia.orguninsubria.it |

Larock Indole Synthesis

The Larock indole synthesis, also known as Larock heteroannulation, is a modern, palladium-catalyzed method for producing polysubstituted indoles. wikipedia.orgub.edu The reaction involves the coupling of an o-iodoaniline derivative with a disubstituted alkyne. wikipedia.orgsynarchive.com To construct this compound, the reaction would utilize a protected 2-iodo-3-aminophenol and 2-pentyne.

The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.orgub.edu Subsequent intramolecular cyclization via nitrogen displacement of the halide and reductive elimination forms the indole product and regenerates the Pd(0) catalyst. wikipedia.orgub.edu A key feature of this reaction is its remarkable regioselectivity, where the more sterically bulky substituent of an unsymmetrical alkyne typically ends up at the C-2 position of the indole. wikipedia.orgub.edu The reaction conditions often employ a palladium(II) acetate (B1210297) catalyst, a carbonate base, and a chloride salt like LiCl. wikipedia.org

Targeted Synthesis Strategies for Introducing Substituents

Beyond forming the core ring, the synthesis of this compound requires precise control over the introduction of the ethyl, methyl, and hydroxyl groups at the C-2, C-3, and C-7 positions, respectively.

Regioselective Functionalization at C-2 and C-3 of the Indole Ring

The indole ring exhibits distinct reactivity at its different positions. The pyrrole (B145914) part of the molecule is electron-rich, making it susceptible to electrophilic attack. chim.it Generally, electrophilic substitution on an unsubstituted indole occurs preferentially at the C-3 position. chim.itresearchgate.net Functionalization at the C-2 position often requires the C-3 position to be blocked or employs specific directing-group strategies. chim.it

For introducing alkyl groups like ethyl and methyl, various methods exist. Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds at specific positions. beilstein-journals.org For instance, direct arylation or alkylation at the C-2 and C-3 positions can be achieved with high regioselectivity by carefully choosing the catalyst system, ligands, and directing groups attached to the indole nitrogen. beilstein-journals.orgacs.org For example, N-protected indoles can be selectively functionalized. The use of a directing group, such as a pyridyl group attached to the indole nitrogen, can steer alkenylation specifically to the C-2 position. beilstein-journals.org Without such directing groups, functionalization often defaults to C-3. beilstein-journals.org In cases where both C-2 and C-3 are substituted, as in the target molecule, the substituents are often introduced as part of the acyclic precursor used in a cyclization strategy like the Fischer or Larock synthesis.

Strategic Introduction of the Hydroxyl Group at C-7

Introducing a hydroxyl group at the C-7 position of the indole ring presents a synthetic challenge due to the reactivity of the other positions. chim.it Direct hydroxylation is often low-yielding and lacks regioselectivity. thieme-connect.com Therefore, syntheses typically build the hydroxyl group into the starting material or use specific strategies that favor C-7 functionalization.

One notable method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene (B124822) with at least three equivalents of a vinyl Grignard reagent to produce 7-substituted indoles. bhu.ac.inpharmaguideline.com This method is particularly effective for synthesizing indoles with substituents at the C-7 position.

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₃NO |

| (2-hydroxyphenyl)hydrazine | C₆H₈N₂O |

| 2-pentanone | C₅H₁₀O |

| o-nitrotoluene | C₇H₇NO₂ |

| N,N-dimethylformamide dimethyl acetal (DMFDMA) | C₅H₁₃NO₂ |

| Pyrrolidine | C₄H₉N |

| o-iodoaniline | C₆H₆IN |

| 2-pentyne | C₅H₈ |

| 2-iodo-3-aminophenol | C₆H₆INO |

| Vinylmagnesium bromide | C₂H₃BrMg |

| Benzhydryl | C₁₃H₁₁ |

| 1-benzyloxy-2,6-dichloro-3-nitrobenzene | C₁₃H₉Cl₂NO₃ |

Application of Protecting Group Chemistry in Indol-7-ol Synthesis

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools for ensuring chemoselectivity. wikipedia.org Functional groups that are not intended to react with a particular reagent must be temporarily masked. For indol-7-ol derivatives, the two key functional groups requiring protection are the indole nitrogen (N-H) and the hydroxyl group (O-H).

The indole N-H is weakly acidic and can be deprotonated by strong bases or interfere with certain coupling reactions. Common protecting groups for the indole nitrogen include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as sulfonyl derivatives such as tosyl (Ts). wiley-vch.denih.gov The Boc group, for instance, is readily introduced using di-tert-butyl dicarbonate (B1257347) and can be removed under acidic conditions, while being stable to many other reagents. acs.org The choice of protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions needed for its eventual removal. wiley-vch.de For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used for the protection of the indole nitrogen, which can be cleaved under specific conditions using fluoride (B91410) ions. mdpi.com

The phenolic hydroxyl group at the 7-position is also reactive and often requires protection during reactions such as C-H functionalization or cross-coupling. Ethers are common protecting groups for hydroxyls. For example, a benzyl (B1604629) (Bn) ether can be formed and is stable to a wide range of conditions but can be removed by hydrogenolysis. libretexts.org Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are also frequently employed due to their ease of introduction and selective removal using fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF).

The strategic application of these protecting groups allows for the selective modification of other parts of the indole scaffold, such as the introduction of the ethyl and methyl groups at the C2 and C3 positions, respectively, without unintended side reactions at the N-H or O-H functionalities. The orthogonality of protecting groups—the ability to remove one type of protecting group without affecting another—is a key consideration in designing a synthetic route. nih.gov

Advanced Synthetic Techniques and Green Chemistry Protocols

Modern organic synthesis increasingly emphasizes the development of efficient and environmentally benign methods. The synthesis of indol-7-ols and their derivatives has benefited significantly from these advancements, including metal-catalyzed reactions, multicomponent reactions, and the use of enabling technologies like microwave irradiation and flow chemistry.

Metal-Catalyzed Reactions for Indole Functionalization

Transition-metal catalysis has revolutionized the synthesis and functionalization of indoles. mdpi.com These methods offer powerful ways to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Direct C-H functionalization has emerged as a particularly powerful strategy, avoiding the need for pre-functionalized starting materials. rsc.org Palladium (Pd) catalysts are widely used for this purpose. For instance, Pd-catalyzed C-H arylation, olefination, and alkylation can be directed to specific positions on the indole ring. acs.org While C2 and C3 functionalizations are more common due to the inherent reactivity of the pyrrole ring, methods for C7 functionalization have been developed, often using a directing group attached to the indole nitrogen to guide the catalyst to the C7-H bond. rsc.org Rhodium (Rh) and cobalt (Co) catalysts have also been employed for C-H functionalization of indoles. mdpi.commdpi.com

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are also central to indole synthesis and modification. rsc.orgbeilstein-journals.org For example, a Suzuki coupling could be used to attach a pre-functionalized fragment to a halogenated indole precursor. Gold (Au) catalysts have been shown to be effective in the synthesis of unprotected 7-acylindoles from anthranil (B1196931) derivatives and alkynes. mdpi.com

The table below summarizes some examples of metal-catalyzed reactions relevant to indole synthesis.

| Reaction Type | Catalyst/Reagents | Application in Indole Synthesis | Reference |

| C7-H Functionalization | Transition-metal catalysts with directing groups | Direct introduction of functional groups at the C7 position. | rsc.org |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester | Formation of C-C bonds, e.g., for chain growth of indole oligomers. | rsc.org |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | Intramolecular cyclization to form the indole core. | mdpi.com |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | Synthesis of 2,3-disubstituted indoles. | tandfonline.com |

| Gold-Catalyzed Cyclization | Au catalyst | Synthesis of 7-acylindoles from anthranil derivatives. | mdpi.com |

| Cobalt-Catalyzed Cyclization | Co(III) catalyst | Intramolecular cross-dehydrogenative coupling of alkenylanilines. | mdpi.com |

Multicomponent Reactions (MCRs) for Indole Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.govarkat-usa.org The development of MCRs for indole synthesis has provided rapid access to structurally diverse and complex indole derivatives. nih.govrsc.org

While classical named reactions like the Ugi and Passerini reactions can incorporate indole-containing components, novel MCRs specifically designed for indole synthesis are continuously being developed. arkat-usa.org For example, a cascade approach involving the radical trifluoromethylation of alkenes has been used as an entry into a multicomponent Fischer indole synthesis. nih.gov Another example involves the one-pot reaction of an indole, an aldehyde, and a C-H activated acid to produce 3-substituted indoles. openmedicinalchemistryjournal.com These methods are advantageous as they reduce the number of synthetic steps and purification procedures, saving time, resources, and reducing waste. nih.govresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. nih.govresearchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods. tandfonline.comresearchgate.net

The Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully adapted to microwave conditions, allowing for the rapid preparation of various indole derivatives. openmedicinalchemistryjournal.comresearchgate.net Microwave heating has also been effectively applied to other indole syntheses, including cycloisomerization reactions of 2-alkynylanilines and multicomponent reactions. tandfonline.comrsc.org For instance, the synthesis of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles was achieved in 3-6 minutes under microwave irradiation, compared to 30-70 minutes with conventional heating. tandfonline.com The efficiency of MAOS makes it a particularly attractive method for the rapid generation of libraries of indole derivatives for screening purposes. tandfonline.com

Flow Chemistry Approaches for Efficient Indole Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved scalability. mdpi.comnih.gov The synthesis of indoles has been successfully translated to flow chemistry systems, leading to more efficient and reproducible processes. mdpi.comnih.gov

The Fischer indole synthesis has been adapted to a continuous flow process, enabling the production of indoles with significantly reduced reaction times and high productivity. mdpi.com For example, under high-temperature and high-pressure flow conditions, an indole was synthesized in 96% yield with a residence time of about 3 minutes. mdpi.com The Heumann indole synthesis has also been intensified using flow chemistry, resulting in higher yields and shorter reaction times compared to batch processing. acs.org This technology is particularly well-suited for industrial-scale production where safety and consistency are paramount. rsc.org

| Advanced Technique | Key Advantages | Example Application in Indole Synthesis | Reference(s) |

| Metal-Catalyzed Reactions | High selectivity, efficiency, formation of diverse bonds. | Pd-catalyzed C7-H functionalization of indoles. | mdpi.comrsc.org |

| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, structural diversity. | One-pot synthesis of indole-fused heterocycles. | nih.govrsc.orgnih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, cleaner reactions. | Microwave-accelerated Fischer indole synthesis. | openmedicinalchemistryjournal.comnih.govresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, efficiency. | Continuous flow Fischer and Heumann indole syntheses. | mdpi.comnih.govacs.org |

Polymerization and Oligomerization Studies Involving Substituted Indoles

The indole nucleus is not only a key component of small molecule pharmaceuticals but can also serve as a monomer for the synthesis of polymers and oligomers with interesting electronic and photophysical properties. The substitution pattern on the indole ring significantly influences the polymerization process and the characteristics of the resulting materials.

Electropolymerization is one method used to create polymers from substituted indoles. Studies on nitro-substituted indoles have shown that the position of the substituent affects the ability to form a polymer and the morphology of the resulting material. researchgate.net For example, poly(5-nitroindole) and poly(6-nitroindole) form nanowire structures, whereas poly(7-nitroindole) results in a dense structure. researchgate.net This highlights the role of the substituent's position in directing the polymerization pathway.

In addition to polymerization, the controlled synthesis of well-defined indole oligomers is of interest for studying structure-property relationships. An iterative chain growth strategy based on the Suzuki-Miyaura coupling has been developed to synthesize oligomers of 5,6-dihydroxyindole (B162784) (DHI), which are model compounds for eumelanin. rsc.org This approach allows for the precise control of the oligomer length and linkage, enabling detailed studies of how chain extension affects properties like UV absorption. rsc.org The discovery of indole-substituted furanones with tubulin polymerization inhibition activity also points to the interaction of indole derivatives with biological polymerization processes. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it reveals the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. For 2-ethyl-3-methyl-1H-indol-7-ol, one would expect a distinct set of signals corresponding to the different proton environments.

Aromatic Protons: The protons on the benzene (B151609) portion of the indole (B1671886) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern—a hydroxyl group at C7 and the fused pyrrole (B145914) ring—would influence their chemical shifts and coupling patterns, likely resulting in a set of coupled doublets or triplets.

Ethyl Group Protons: The ethyl group at C2 would produce a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a classic signature of an ethyl group coupled to a non-proton-bearing atom.

Methyl Group Protons: The methyl group at C3 would appear as a singlet, as it is not coupled to any adjacent protons.

Labile Protons: The N-H proton of the indole ring and the O-H proton of the hydroxyl group would each produce a singlet. Their chemical shifts can be broad and vary depending on solvent, concentration, and temperature. These can be confirmed by D₂O exchange experiments, where the signals would disappear.

Table 1: Expected ¹H NMR Data for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| N-H (Indole) | Broad, variable (e.g., 8.0-9.0) | Singlet (br) |

| Aromatic C-H | 6.5-7.5 | Doublet, Triplet |

| O-H (Phenol) | Broad, variable (e.g., 4.5-6.0) | Singlet (br) |

| -CH₂- (Ethyl) | ~2.7 | Quartet |

| -CH₃ (Indole-C3) | ~2.3 | Singlet |

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, confirming the carbon skeleton. For this compound, a total of 11 distinct signals would be expected, corresponding to its 11 carbon atoms (assuming no accidental signal overlap).

Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring system would resonate in the downfield region (δ 100-155 ppm). The carbon bearing the hydroxyl group (C7) would be shifted significantly downfield due to the oxygen's deshielding effect.

Aliphatic Carbons: The carbons of the ethyl and methyl substituents would appear in the upfield region (δ 10-30 ppm).

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C7 (C-OH) | ~150-155 |

| C2, C3a, C7a (Indole) | ~120-140 |

| C4, C5, C6 (Indole) | ~100-120 |

| C3 (C-CH₃) | ~110-115 |

| -CH₂- (Ethyl) | ~20-30 |

| -CH₃ (Ethyl) | ~10-15 |

2D NMR experiments are crucial for assembling the structural puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It would confirm the connectivity within the ethyl group (correlation between the -CH₂- quartet and the -CH₃ triplet) and among adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

Carbon-13 (13C) NMR Spectroscopy for Carbon Backbone Confirmation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. For this compound (C₁₁H₁₃NO), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at an m/z value of approximately 176.1070, confirming its elemental composition.

The fragmentation pattern in electron ionization (EI) MS would likely involve characteristic losses:

Loss of an ethyl group (-29 Da): Cleavage of the C2-ethyl bond would yield a stable fragment ion.

Loss of a methyl radical (-15 Da): Benzylic-type cleavage resulting in the loss of a methyl radical from the ethyl group is a common pathway for alkylindoles.

The stability of the indole ring itself would likely make it a prominent part of many observed fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the key functional groups. A broad band in the 3200-3600 cm⁻¹ region would indicate the O-H stretching of the phenolic group. The N-H stretch of the indole ring would also appear in this region, typically around 3400 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching bands would be found in the 1450-1600 cm⁻¹ range, and a strong C-O stretching band for the phenol (B47542) would appear around 1200 cm⁻¹. scielo.org.mxnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, especially for non-polar bonds. It would be particularly useful for identifying the C=C bonds of the aromatic system and the C-C bonds of the alkyl substituents.

Table 3: Expected Vibrational Spectroscopy Data

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (Phenol) | IR | 3200-3600 (broad) |

| N-H Stretch (Indole) | IR | ~3400 |

| C-H Stretch (Aromatic) | IR, Raman | 3000-3100 |

| C-H Stretch (Aliphatic) | IR, Raman | 2850-2960 |

| C=C Stretch (Aromatic) | IR, Raman | 1450-1600 |

X-ray Crystallography for Absolute Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide the definitive, absolute structure. This technique yields a three-dimensional model of the molecule with precise bond lengths, bond angles, and torsional angles. eurjchem.com It would unambiguously confirm the connectivity and substitution pattern. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the phenolic -OH and the indole N-H groups, which are critical in understanding the compound's solid-state properties. While no published crystal structure currently exists for this specific compound, data from related indole structures show that N-H···O hydrogen bonds are a common and structurally significant motif. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially when it is present in complex mixtures or when high purity is required for further applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the volatile and semi-volatile components of a sample. For indole derivatives, which can possess some volatility, GC-MS provides detailed information on their identity and the presence of any related impurities. plantsjournal.comcore.ac.uk In a typical GC-MS analysis, the sample containing this compound would be vaporized and separated on a capillary column, often a non-polar or medium-polarity column like a ZB-5MS. scholarsresearchlibrary.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.

The retention time (RT) in the gas chromatogram helps in the initial identification, while the mass spectrum provides definitive structural information. For instance, in the analysis of related indole compounds, specific retention times and fragmentation patterns are used for identification. plantsjournal.com While direct GC-MS data for this compound is not extensively published, analysis of similar substituted indoles provides a framework for expected results. plantsjournal.comglobalresearchonline.net The Kovats retention index, a standardized measure of retention time, for the related compound 2-ethyl-3-methyl-1H-indole on a standard non-polar column is 1542.1, which can serve as a reference point. nih.gov

Table 1: Representative GC-MS Parameters for Analysis of Indole Derivatives

| Parameter | Value/Description |

| Column | ZB 5- MS capillary standard Non-Polar column (30m x 0.25mm, 0.25µm film thickness) scholarsresearchlibrary.com |

| Carrier Gas | Helium at a flow rate of 1.0 mL/min scholarsresearchlibrary.com |

| Oven Temperature Program | Initial temperature of 70°C, ramped to 260°C at 6°C/min scholarsresearchlibrary.com |

| Injector Temperature | Typically 250-280°C |

| MS Ion Source Temperature | 230°C peerj.com |

| MS Quadrupole Temperature | 150°C peerj.com |

| Ionization Mode | Electron Impact (EI) at 70 eV peerj.com |

| Mass Scan Range | m/z 20-400 peerj.com |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For non-volatile or thermally labile compounds, and for analysis within complex biological or chemical matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comikm.org.my This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying low levels of this compound. The initial separation is performed using liquid chromatography, often with a reversed-phase column. nih.gov The eluent is then introduced into the mass spectrometer, where the compound of interest is selected (MS1), fragmented, and the resulting fragment ions are analyzed (MS2). This process of multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification.

LC-MS/MS has been successfully employed for the analysis of various substituted indoles in different samples. ikm.org.mymonash.edu For instance, untargeted LC-MS/MS analysis using a Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer has been used to profile metabolites in complex extracts. scholaris.ca The use of a heated electrospray ionization (HESI) source in both positive and negative ionization modes allows for the detection of a wide range of compounds. scholaris.ca

Table 2: Typical LC-MS/MS Parameters for Substituted Indole Analysis

| Parameter | Value/Description |

| LC System | Vanquish ultra-high performance liquid chromatography (UHPLC) system scholaris.ca |

| Column | Scherzo SM-C18 (2 x 250 mm, 3 µm) scholaris.ca |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) scholaris.ca |

| Flow Rate | 0.5 mL/min scholaris.ca |

| Mass Spectrometer | Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer scholaris.ca |

| Ionization Source | Heated Electrospray Ionization (HESI) in positive and negative modes scholaris.ca |

| MS1 Resolution | 35,000 scholaris.ca |

| MS2 Resolution | 17,500 scholaris.ca |

| Collision Energy | Varied (e.g., 10, 20, 40 V) ikm.org.my |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a standard method for assessing the purity of synthesized compounds and for their quantification. jfda-online.com For indole derivatives, reversed-phase HPLC is commonly used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase. nih.gov The purity of a compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Purity levels greater than 95% are often required for research and pharmaceutical applications. nih.gov

Chiral HPLC can also be employed to separate enantiomers if the indole derivative possesses a chiral center. google.comgoogle.com This is crucial as different enantiomers can exhibit distinct biological activities. The choice of a chiral stationary phase and a suitable mobile phase is critical for achieving separation. jfda-online.com

Table 3: Illustrative HPLC Conditions for Purity Analysis of Indole Analogs

| Parameter | Value/Description |

| Instrument | Waters 2695 separation module with 2996 PDA detector jfda-online.com |

| Column | Zorbax SB-Phenyl (4.6 mm × 250 mm, 5 μm) or Chiralcel AD-H (250 mm x 4.6 mm) for chiral separations jfda-online.com |

| Mobile Phase (Reversed-Phase) | Gradient of water and acetonitrile, often with an acid modifier like phosphoric acid jfda-online.com |

| Mobile Phase (Chiral) | n-hexane-ethanol-diethylamine (e.g., 860:140:0.05 v/v/v) jfda-online.com |

| Flow Rate | 0.8 - 1.5 mL/min jfda-online.com |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Detection | UV at a specific wavelength (e.g., 225 nm) or PDA over a range (e.g., 200-400 nm) jfda-online.com |

Through the application of these advanced chromatographic techniques, researchers can confidently isolate, identify, and quantify this compound, ensuring the quality and reliability of subsequent scientific investigations.

Theoretical and Computational Chemistry Investigations of 2 Ethyl 3 Methyl 1h Indol 7 Ol

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. For 2-ethyl-3-methyl-1H-indol-7-ol, these methods can elucidate its electronic characteristics, reactivity, and the nature of its chemical bonds, providing a theoretical foundation for its potential biological activity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT studies on indole (B1671886) derivatives typically employ functionals like B3LYP with a suitable basis set, such as 6-31G, to calculate various molecular properties. For this compound, DFT calculations would provide optimized molecular geometry, bond lengths, and bond angles.

| Parameter | Significance | Exemplary Application in Indole Derivatives |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure of the molecule. | Used to determine bond lengths and angles in indole-based compounds. researchgate.net |

| Heat of Formation (HOF) | Indicates the thermodynamic stability of the molecule. | Calculated for a series of substituted imidazoles and indoles to assess their relative stabilities. |

| Global Reactivity Descriptors | Predicts the chemical reactivity and stability of the molecule. | Used to understand the inhibition mechanism of indole derivatives in corrosion studies. mdpi.com |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) is related to its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. frontiersin.org A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. beilstein-journals.org

For this compound, the ethyl and methyl groups are electron-donating, which would be expected to raise the HOMO energy level. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the electronic distribution. In a study of indole derivatives as potential corrosion inhibitors, the HOMO of an indole compound was primarily distributed over the aromatic rings and functional groups, indicating these as regions of high electron donation potential. mdpi.com FMO analysis of certain indole derivatives has shown that they can be classified as "high electrophiles" with low HOMO-LUMO energy gaps, indicating high chemical reactivity. frontiersin.org

| Parameter | Definition | Significance in Indole Derivatives |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity to donate electrons. Higher values suggest stronger electron-donating ability. frontiersin.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the propensity to accept electrons. Lower values suggest stronger electron-accepting ability. frontiersin.org |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | A smaller gap implies higher reactivity, lower kinetic stability, and higher polarizability. beilstein-journals.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of different electrostatic potential, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the π-system of the indole ring, making these sites prone to electrophilic attack. The hydrogen atom of the hydroxyl group and the N-H proton of the indole ring would be expected to show positive potential, indicating them as sites for nucleophilic interaction. MEP studies on other bioactive indole derivatives have been used to identify hydrogen bond interactions and the electron distribution, which are crucial for understanding their biological activity. nih.govresearcher.life

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that allow for the investigation of the dynamic behavior of molecules and their interactions with biological targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). While no specific molecular docking studies on this compound have been reported, the general applicability of this technique to indole derivatives is well-established.

For example, various indole derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and antibacterial proteases. researchgate.nettandfonline.com Such studies provide insights into the binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. A hypothetical docking study of this compound with a target protein would likely reveal the hydroxyl group and the N-H of the indole ring acting as hydrogen bond donors or acceptors, while the ethyl and methyl groups could engage in hydrophobic interactions. The binding energy, calculated from the docking simulation, would provide an estimate of the binding affinity. For instance, docking studies of some indole derivatives have reported binding energies in the range of -8.6 to -13.15 kcal/mol against different protein targets. tandfonline.com

| Biological Target (Example from Indole Derivatives) | Docking Score / Binding Energy (Example) | Key Interactions Observed |

|---|---|---|

| Antibacterial Protease | -13.15 kcal/mol | Alkyl and pi-alkyl interactions with amino acid residues. tandfonline.com |

| Squalene Synthase | -8.6 to -10.3 kcal/mol | Interactions with active site residues. |

| Butyrylcholinesterase (BChE) | IC50 values in the nanomolar range for some 7-substituted indolyl carbamates. chemrxiv.org | Covalent and non-covalent interactions within the active site. chemrxiv.org |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The set of low-energy conformations and the energy barriers between them define the conformational energy landscape. This is crucial for understanding a molecule's flexibility and how it might adapt its shape to bind to a receptor.

For this compound, the main sources of conformational flexibility are the rotation of the ethyl group and the orientation of the hydroxyl proton. Theoretical calculations can be used to identify the most stable conformers and the energy barriers for their interconversion. While specific studies on this molecule are lacking, research on other flexible molecules demonstrates the importance of conformational analysis. For instance, in a study of other heterocyclic systems, analysis of vicinal proton-proton coupling constants and theoretical calculations were used to determine the solution-state conformation.

Ligand-Protein Interaction Profiling

Computational molecular docking is a fundamental tool for predicting the binding orientation and affinity of a ligand to a protein target. For indole derivatives, this technique has been applied to a wide array of proteins, elucidating key interactions that drive biological activity. Studies on related indole compounds have shown engagement with targets such as HIV-1 glycoprotein (B1211001) 41 (gp41) nih.govacs.org, the vascular endothelial growth factor receptor 2 (VEGFR-2) researchgate.net, and various cholinesterases researchgate.net.

These studies consistently highlight the importance of the indole core in forming critical interactions. The N-H group of the indole ring, for instance, is frequently identified as a crucial hydrogen bond donor acs.org. In the case of this compound, both the indole N-H and the 7-hydroxyl group can act as hydrogen bond donors and acceptors. The aromatic ring system provides a scaffold for hydrophobic and π-π stacking interactions with nonpolar and aromatic amino acid residues within a protein's binding pocket.

Molecular docking simulations of various indole derivatives against their respective protein targets have identified specific amino acid residues crucial for binding. For example, in the development of HIV-1 fusion inhibitors, docking calculations showed a consensus pose for active compounds within the hydrophobic pocket of gp41. nih.gov Similarly, docking of indole derivatives into the VEGFR-2 active site revealed key hydrogen bonds and hydrophobic contacts that correlate with inhibitory activity. researchgate.net The binding of a novel 1H-indole derivative to VEGFR-2 was stabilized by interactions with amino acids like Cys919 and Asp1046. researchgate.net

Based on these precedents, the interaction profile of this compound can be predicted. The 7-hydroxyl group is likely to form hydrogen bonds with polar or charged residues, while the indole ring engages in hydrophobic and π-stacking interactions. The ethyl and methyl substituents at positions 2 and 3 would contribute to the molecule's steric profile, influencing its fit and hydrophobic interactions within the binding site.

Table 1: Example Ligand-Protein Interactions for Representative Indole Scaffolds

| Indole Derivative Class | Protein Target | Key Interacting Residues (Example) | Primary Interaction Types | Reference |

|---|---|---|---|---|

| Bis-indole derivatives | HIV-1 gp41 | Not specified | Hydrophobic interactions | nih.gov |

| Indole-based carbamates | Butyrylcholinesterase (BChE) | Ser198, Trp82 | Covalent (carbamoylation), π-π stacking | researchgate.net |

| Substituted 1H-indoles | VEGFR-2 | Cys919, Asp1046 | Hydrogen bonding, Hydrophobic | researchgate.net |

| 2-methylindole derivatives | Aromatase (CYP19A1) | Arg159, Leu202 | Hydrogen bonding | ijcrt.org |

Note: This table presents findings for related indole structures to illustrate the common methodologies and interaction patterns, as specific docking data for this compound is not available.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. For the indole class, computational approaches have been instrumental in defining the molecular features required for biological activity. These studies analyze how modifications to the indole scaffold, such as the addition or alteration of substituents, affect the interaction with a biological target. nih.govacs.org

Computational SAR studies on indole-based HIV-1 inhibitors targeting gp41 have defined the importance of molecular shape and contact surface area. nih.gov Research showed that the linkage position between indole rings and the nature of substituents significantly impacted binding affinity and antiviral activity. nih.gov For instance, a 6-6' linkage between bis-indole rings was found to be more active than 5-6', 6-5', or 5-5' linkages. nih.gov

In another example, SAR studies of 7-substituted indolyl carbamates as cholinesterase inhibitors revealed that the size of the substituents on the carbamate (B1207046) nitrogen was critical. researchgate.net Replacing a methyl group with larger alkyl groups like isopropyl or tert-butyl led to a decrease in potency against human butyrylcholinesterase (hBChE), likely due to steric hindrance. researchgate.net

For this compound, these findings allow for informed hypotheses about its SAR profile:

Indole N-H and 7-OH Group: The presence of both a hydrogen bond donor at the indole nitrogen and a hydroxyl group on the benzene (B151609) ring portion suggests these are key pharmacophoric features. N-methylation of a related indole scaffold was shown to reduce binding affinity, underscoring the importance of the N-H group as a hydrogen bond donor. acs.org

C2-Ethyl and C3-Methyl Groups: These small alkyl groups contribute to the molecule's lipophilicity and van der Waals interactions within a binding pocket. Their specific size and position would dictate the steric compatibility with the target site. In studies of other heterocyclic scaffolds, changing from a methyl to an ethyl group has been shown to maintain or slightly alter potency, suggesting these small alkyl groups are often well-tolerated. acs.org

Table 2: Illustrative SAR Findings for Indole Derivatives

| Scaffold/Series | Structural Modification | Effect on Activity | Computational Rationale | Reference |

|---|---|---|---|---|

| Bis-indoles (HIV Inhibitors) | Change indole linkage from 6-6' to 5-5' | Reduced activity | Alteration of molecular shape and contact surface | nih.gov |

| 7-Indolyl Carbamates (BChE Inhibitors) | Increase alkyl size on carbamate N (Me to t-Bu) | Decreased potency | Increased steric bulk precluding interaction with catalytic serine | researchgate.net |

| 2-(Heteroaryl-cycloalkyl)-1H-indoles | N-methylation of indole | Reduced affinity | Loss of a critical hydrogen bonding interaction | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical bridge between the chemical structure of a compound and its biological activity. By analyzing a series of related compounds, QSAR models can predict the activity of new, untested molecules. For indole derivatives, QSAR studies have been successfully used to model activities such as anti-proliferative and anti-hepatitis effects. neliti.comarchivepp.com

The development of a robust QSAR model typically begins with the calculation of a wide range of molecular descriptors, which quantify various aspects of a molecule's structure. These can include constitutional, topological, geometric, and electronic descriptors. Electronic descriptors are often calculated using high-level quantum chemical methods like Density Functional Theory (DFT). neliti.com Statistical techniques, such as Multiple Linear Regression (MLR) and Support Vector Machines (SVM), are then employed to build a model correlating a selection of these descriptors with the observed biological activity. archivepp.com

For example, a QSAR study on the anti-hepatitis activity of novel indole derivatives identified six key descriptors: Mp (mean atomic polarizability), MATS6e (2D autocorrelation), GATS8e (3D-autocorrelation), Mor22v (3D-MoRSE), R7v+ (GETAWAY), and MLOGP (lipophilicity). archivepp.com The resulting SVM model showed excellent predictive power. archivepp.com Another study on the anti-proliferative activity of indole derivatives also yielded a highly predictive model using a combination of electronic and topological descriptors. neliti.com

A QSAR model for a series of compounds including this compound could be developed to predict a specific activity (e.g., enzyme inhibition). The descriptors for the title compound would be calculated based on its optimized 3D structure. The values for its ethyl, methyl, and hydroxyl groups would contribute to descriptors related to size, shape, lipophilicity, and electronic properties, which would then be used by the model to predict its activity.

Table 3: Common Descriptors in QSAR Models for Indole Derivatives

| Descriptor Type | Example Descriptor | Information Encoded | Reference |

|---|---|---|---|

| Constitutional | Mp (Mean atomic polarizability) | Molecular size and polarizability | archivepp.com |

| 2D Autocorrelation | MATS6e | Correlation of atomic properties at a specific topological distance | archivepp.com |

| 3D-MoRSE | Mor22v | 3D structure information from electron diffraction | archivepp.com |

| GETAWAY | R7v+ | Molecular geometry, symmetry, and atom distribution | archivepp.com |

| Molecular Properties | MLOGP | Lipophilicity (water-octanol partition coefficient) | archivepp.com |

| Electronic (DFT-based) | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity | neliti.com |

Computational Predictions of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and verification. Density Functional Theory (DFT) is the most common method for these calculations, providing results that are often in good agreement with experimental data for indole derivatives. dergipark.org.trworldscientific.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is effective for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netresearchgate.net For indole derivatives, theoretical calculations can help assign complex spectra and confirm the positions of substituents. researchgate.net The predicted chemical shifts for this compound would show distinct signals for the ethyl (a quartet and a triplet) and methyl (a singlet) groups, as well as characteristic signals for the aromatic protons and carbons, influenced by the electron-donating hydroxyl group.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. worldscientific.com These frequencies correspond to the stretching and bending of specific bonds (e.g., O-H, N-H, C=C, C-H). The calculated IR spectrum for this compound would be expected to show characteristic peaks for the O-H and N-H stretching vibrations (typically broad bands above 3200 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and aromatic C=C stretching in the 1400-1600 cm⁻¹ region. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its absorption of UV-visible light. researchgate.netdntb.gov.ua The indole ring system has characteristic π→π* transitions. The presence of the hydroxyl group at C7, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. core.ac.uk Calculations for this compound would predict the specific wavelengths of maximum absorption (λmax).

Table 4: Example of Experimental vs. DFT-Calculated Spectroscopic Data for 1-Methylindole (B147185)

| Parameter | Experimental Value | Calculated Value (B3LYP/6-311G(d,p)) | Reference |

|---|---|---|---|

| Bond Length C1-C2 (Å) | 1.411 | 1.423 | dergipark.org.tr |

| Bond Angle C2-C1-C6 (°) | 116.4 | 122.141 | dergipark.org.tr |

| ¹³C NMR C2 (ppm) | 128.7 | 129.5 | dergipark.org.tr |

| ¹³C NMR C3 (ppm) | 100.9 | 101.5 | dergipark.org.tr |

Note: Data for 1-methylindole is shown to exemplify the typical accuracy of DFT calculations for predicting spectroscopic parameters of indole derivatives.

Preclinical Biological Activity and Mechanistic Studies of 2 Ethyl 3 Methyl 1h Indol 7 Ol and Derivatives

Enzyme Interaction and Inhibition Studies

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. While data specifically on 2-ethyl-3-methyl-1H-indol-7-ol is limited in publicly accessible research, extensive studies on its structural analogs and other indole derivatives have revealed a wide range of interactions with key enzymes. These interactions are fundamental to their potential therapeutic applications, from oncology to neurodegenerative diseases and diabetes. This section details the preclinical findings on how indole-based compounds engage with various enzymatic targets.

Cytochrome P450 Metabolism and Substrate Specificity

Cytochrome P450 (CYP450) enzymes are crucial for the metabolism of a vast array of xenobiotics, including many indole derivatives. The metabolism of indoles by these enzymes is complex and can lead to either detoxification or bioactivation into reactive intermediates.

Studies have shown that indoline (B122111), a related core structure, is efficiently aromatized to indole by human liver microsomes, with CYP3A4 exhibiting the highest activity in this novel "aromatase" process. nih.gov This process does not appear to proceed through N-oxidation or alcohol dehydration but rather via a formal dehydrogenation pathway. nih.gov The resulting indole products can then be further metabolized. For instance, 3-substituted indoles, such as 3-methylindole, can be dehydrogenated by P450s to form electrophilic 3-methyleneindolenine (B1207975) intermediates. nih.govresearchgate.net These reactive species can covalently bind to cellular nucleophiles like proteins and DNA, which is a mechanism associated with potential toxicity. researchgate.net

Different CYP isoforms exhibit distinct substrate specificities for indole metabolism. In the liver, indole is oxidized by CYP2E1 to indoxyl, while CYP2A6 can oxidize indole at multiple positions to form oxindole, indoxyl (3-hydroxyindole), and 6-hydroxyindole. frontiersin.org The metabolism of tryptophan, the biochemical precursor to many indoles, also involves CYP enzymes. While tryptophan itself is not a direct substrate for human CYP enzymes, its metabolites, such as melatonin (B1676174) and 5-methoxytryptamine, are catabolized by isoforms including CYP1A2, CYP1B1, and CYP2C19. mdpi.comencyclopedia.pubresearchgate.net Furthermore, indole derivatives produced by gut microbiota can act as regulators of CYP1 family enzymes by interacting with the aryl hydrocarbon receptor. mdpi.comencyclopedia.pub

Specific research on a TNF-α inhibitor containing a 3-alkylindole moiety found that it was bioactivated by CYP3A4 through a dehydrogenation mechanism, leading to a reactive 3-methyleneindolenine intermediate that could inactivate the enzyme. researchgate.net This highlights the importance of the substitution pattern on the indole ring in determining metabolic fate and potential for drug-drug interactions.

Kinase Inhibition Profiles (e.g., EGFR, CDK-2, Pim Kinase, Tyrosine Kinases)

The indole nucleus is a common feature in a multitude of kinase inhibitors, which are pivotal in cancer therapy for their ability to interfere with cell signaling pathways that control proliferation and survival. researchgate.net Indole derivatives have been developed to target a wide range of kinases.

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2): Dual inhibition of EGFR and CDK-2 is a pursued strategy in anticancer drug design. A series of pyrazolyl-s-triazine compounds featuring an indole motif was designed for this purpose. frontiersin.org One promising derivative, compound 3i , demonstrated potent inhibition of both EGFR (IC₅₀ = 34.1 nM) and CDK-2 (91.4% inhibition at 10 µM), surpassing the activity of the standard drug Erlotinib against EGFR (IC₅₀ = 67.3 nM). frontiersin.org Another study on spirooxindole-pyrazole hybrids identified a compound that inhibited EGFR and CDK2 with IC₅₀ values of 96.6 nM and 34.7 nM, respectively. mdpi.com

Pim Kinases: Pim kinases are another important target in oncology. Indole derivatives have shown potent activity against all three Pim kinase isoforms (PIM-1, 2, and 3). researchgate.net Structural bioisosteres of a natural product were developed, with one pan-inhibitor displaying IC₅₀ values of 0.37 µM, 0.41 µM, and 0.3 µM against PIM-1, PIM-2, and PIM-3, respectively. researchgate.net

Other Tyrosine Kinases: Indole hybrids have been investigated as dual inhibitors of various tyrosine kinases. An oxindole-benzimidazole hybrid was identified as a potent dual inhibitor of EGFR (IC₅₀ = 13.04 nM) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) (IC₅₀ = 6.81 nM). tandfonline.com

Table 1: Kinase Inhibition by Selected Indole Derivatives

| Derivative Class | Target Kinase(s) | Key Compound | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| Pyrazolyl-s-triazine-indole hybrid | EGFR | Compound 3i | 34.1 nM | frontiersin.org |

| Pyrazolyl-s-triazine-indole hybrid | CDK-2 | Compound 3i | 91.4% inhibition at 10 µM | frontiersin.org |

| Spirooxindole-pyrazole hybrid | EGFR | Compound 44 | 96.6 nM | mdpi.com |

| Spirooxindole-pyrazole hybrid | CDK-2 | 34.7 nM | ||

| Indole-based bioisostere | PIM-1, PIM-2, PIM-3 | Compound 5 | 0.37 µM, 0.41 µM, 0.3 µM | researchgate.net |

| Oxindole-benzimidazole hybrid | EGFR | Compound 37 | 13.04 nM | tandfonline.com |

| Oxindole-benzimidazole hybrid | VEGFR-2 | 6.81 nM |

Tubulin Polymerization Inhibition Pathways

Microtubules are dynamic polymers essential for cell division, making them a key target for anticancer agents. Indole derivatives are prominent among compounds that inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govcsic.es

Several classes of indole derivatives have been developed as potent tubulin inhibitors. Arylthioindoles (ATIs) are one such class. csic.es For example, replacing a phenylthio group with a 3,4,5-trimethoxyphenylthio group in one ATI derivative led to a compound with an IC₅₀ of 2.6 µM for tubulin polymerization inhibition. csic.es Another ATI derivative, compound 1k , showed potent inhibition with an IC₅₀ of 0.58 µM. nih.gov

Fused indole derivatives have also been designed to target the colchicine binding site. One such compound exhibited an IC₅₀ of 0.15 µM for tubulin polymerization. nih.gov In another study, a novel coumarin-indole derivative, MY-413 , was found to effectively inhibit tubulin polymerization with an IC₅₀ of 2.46 µM and displayed potent anti-gastric cancer activity. nih.gov This inhibition leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis. tandfonline.comnih.gov

The structural features of these indole derivatives are critical for their activity. The presence of a trimethoxyphenyl (TMP) moiety, similar to that in combretastatin (B1194345) A-4, is a common feature that facilitates binding to the colchicine site. nih.gov

Table 2: Tubulin Polymerization Inhibition by Selected Indole Derivatives

| Derivative Class | Key Compound | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Arylthioindole (ATI) | Compound 10 | 2.6 µM | csic.es |

| Arylthioindole (ATI) | Compound 1k | 0.58 µM | nih.gov |

| Coumarin-indole Hybrid | MY-413 | 2.46 µM | nih.gov |

| Fused Indole Derivative | Compound 21 | 0.15 µM | nih.gov |

| Indole-chalcone Derivative | Compound 4 | 0.81 µM | mdpi.com |

Apoptotic Protein Modulation (e.g., Bcl-2, Mcl-1, Caspase-3)

Apoptosis, or programmed cell death, is a tightly regulated process often dysregulated in cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.gov Indole derivatives have been shown to induce apoptosis by modulating the activity and expression of these proteins.

The Bcl-2 family includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (like Bax and Bak). nih.govnih.gov Cancer cells often overexpress anti-apoptotic proteins to survive. Indole derivatives can promote apoptosis by inhibiting these survival proteins. For example, certain indole-based hybrids have been shown to downregulate the protein level of Bcl-2 while upregulating the pro-apoptotic Bax protein. tandfonline.com

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein, and its inhibition is a key therapeutic strategy. nih.gov Dual inhibitors that target both Bcl-2 and Mcl-1 have been developed from indole scaffolds. nih.gov This dual-targeting approach can be more effective and circumvent resistance mechanisms.

The induction of apoptosis by indole derivatives ultimately converges on the activation of effector caspases, such as caspase-3. wjgnet.com Studies on indole phytoalexin derivatives demonstrated that their pro-apoptotic effect was associated with the activation of caspase-9 and caspase-3, cleavage of PARP (a substrate of caspase-3), and changes in the levels of Bcl-2 family members. wjgnet.com Similarly, certain indole-benzimidazole hybrids were found to increase caspase-3 activity, leading to late-stage apoptosis. tandfonline.com

Glycosidase Inhibition (e.g., Alpha-Amylase, Alpha-Glucosidase)

Inhibitors of α-amylase and α-glucosidase are therapeutic agents for managing type 2 diabetes by delaying carbohydrate digestion and reducing post-meal blood glucose spikes. nih.gov Research has identified various indole derivatives as potent inhibitors of these enzymes.

A study on thiazolidinone-based indole derivatives found several compounds with excellent inhibitory activity against both α-amylase and α-glucosidase, with some analogs showing significantly lower IC₅₀ values than the standard drug acarbose (B1664774). researchgate.net For instance, one derivative (compound 5 ) had an IC₅₀ of 1.50 µM against α-amylase and 2.40 µM against α-glucosidase. researchgate.net

Another series of indole-based sulfonamides also demonstrated potent inhibition. colab.ws The most active compounds in this series, 5 and 8 , had IC₅₀ values against α-glucosidase of 1.10 µM and 1.20 µM, respectively, and against α-amylase of 0.40 µM and 0.70 µM, respectively. colab.ws These values indicate a much higher potency compared to acarbose (IC₅₀ = 38.45 µM for α-glucosidase). colab.ws

Bis(indol-3-yl)methanes (BIMs) have also been explored. One BIM derivative (compound 5g ) showed potent activity against α-glucosidase with an IC₅₀ of 7.54 µM, which was about 30 times stronger than acarbose. tandfonline.com A desirable profile for such inhibitors is strong inhibition of α-glucosidase with weaker inhibition of α-amylase, which may reduce gastrointestinal side effects. nih.gov Some 3,3-di(indolyl)indolin-2-ones have shown this favorable selectivity. nih.gov

Table 3: Glycosidase Inhibition by Selected Indole Derivatives

| Derivative Class | Key Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Thiazolidinone-indole hybrid | Compound 5 | 1.50 ± 0.05 | 2.40 ± 0.10 | researchgate.net |

| Indole-sulfonamide | Compound 5 | 0.40 ± 0.10 | 1.10 ± 0.10 | colab.ws |

| Indole-sulfonamide | Compound 8 | 0.70 ± 0.10 | 1.20 ± 0.10 | colab.ws |

| Bis(indol-3-yl)methane | Compound 5g | 32.18 ± 1.66 | 7.54 ± 1.10 | tandfonline.com |

| Acarbose (Standard) | 1.70 ± 0.10 | 38.45 ± 0.10 | colab.ws |

Cholinesterase Inhibition (e.g., Butyrylcholinesterase, Acetylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comnih.gov The indole scaffold has been widely used to design potent cholinesterase inhibitors.

Numerous studies have reported the synthesis and evaluation of indole derivatives for this purpose. A series of indole-based thiadiazole derivatives showed potent dual inhibition of both AChE and BChE. nih.gov The most active compounds had IC₅₀ values as low as 0.17 µM against AChE and 0.30 µM against BChE. nih.gov Another study on similar hybrids also found a potent dual inhibitor with an IC₅₀ of 0.15 µM for AChE and 0.20 µM for BuChE, which was more potent than the reference drug Donepezil. mdpi.com

Selectivity for one cholinesterase over the other can be achieved through structural modifications. A study of N-alkyl isatins and N-alkyl indoles found that the two series had opposing selectivity. tandfonline.com The N-alkyl isatins were selective inhibitors of BChE, with the most potent compound having an IC₅₀ of 3.77 µM. tandfonline.com In contrast, the N-alkyl indoles were selective for AChE, with the best inhibitor in that series showing an IC₅₀ of 35.0 µM. tandfonline.com This suggests a key role for the 3-oxo group on the isatin (B1672199) ring for BChE inhibition. tandfonline.com

Other designed hybrids, such as 'oxathiolanyl', 'pyrazolyl', and 'pyrimidinyl' indole derivatives, have also yielded compounds with superior inhibitory activity against both enzymes compared to donepezil, with IC₅₀ values in the nanomolar range for AChE. nih.gov

Table 4: Cholinesterase Inhibition by Selected Indole Derivatives

| Derivative Class | Key Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Indole-thiadiazole hybrid | Compound 8 | 0.17 ± 0.05 | 0.30 ± 0.1 | nih.gov |

| Indole-thiadiazole hybrid | Analog 8 | 0.15 ± 0.050 | 0.20 ± 0.10 | mdpi.com |

| 'Pyrazolyl' indole hybrid | Compound 7 | 2.54 | 0.207 | nih.gov |

| N-alkyl isatin | Compound 4i | 83.3 | 3.77 | tandfonline.com |

| N-alkyl indole | Compound 5g | 35.0 | >1000 | tandfonline.com |

| Donepezil (Standard) | 0.21 ± 0.12 | 0.30 ± 0.32 | mdpi.com |

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA, making them critical targets for anticancer therapies. researchgate.netnih.gov These enzymes, categorized as Type I and Type II, create transient breaks in DNA strands to manage supercoiling and disentanglement during processes like replication and transcription. researchgate.netnih.gov Inhibitors of these enzymes can be classified as poisons, which stabilize the enzyme-DNA complex leading to cell death, or catalytic inhibitors. nih.gov

Several indole derivatives have been identified as potent inhibitors of DNA topoisomerases. For instance, N-phenoxylypropyl-3-methyl-2-phenyl-1H-indoles have demonstrated significant anti-topoisomerase II activities against various human tumor cell lines. mdpi.com Similarly, certain acridone (B373769) derivatives, which incorporate a related heterocyclic system, function as Topoisomerase II inhibitors and DNA intercalators, leading to cell cycle arrest and apoptosis. mdpi.com A specific derivative, 7-((2-(dimethylamino)ethyl)amino)indolo[2,1-b]quinazoline-6,12-dione, has also been reported for its inhibitory activity against Topoisomerase II. mdpi.com Research has also highlighted that some naturally occurring indole alkaloids, such as Lycogarubin C, are investigated for their role as inhibitors of DNA topoisomerase-I. rsc.org

A study focusing on 3-methyl-2-phenyl-1H-indole analogues found a strong correlation between their antiproliferative effects and their ability to inhibit topoisomerase II. nih.gov The most potent compound from this series was also shown to induce apoptosis. nih.gov

Table 1: Examples of Indole Derivatives with DNA Topoisomerase Inhibitory Activity

| Compound Class | Target Enzyme | Observed Effect |

|---|---|---|

| N-phenoxylypropyl-3-methyl-2-phenyl-1H-indoles | Topoisomerase II | Antiproliferative and anti-topoisomerase activities. mdpi.com |

| Acridone derivatives | Topoisomerase II | DNA intercalation, cell cycle arrest, and apoptosis. mdpi.com |

| 3-Methyl-2-phenyl-1H-indole analogues | Topoisomerase II | Inhibition of enzyme relaxation activity, induction of apoptosis. nih.gov |

5-Lipoxygenase (5-LOX) Inhibitory Activity

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. grafiati.com As a validated therapeutic target, inhibition of 5-LOX is a promising strategy for treating inflammatory diseases. grafiati.comnih.gov

Research into indole-based compounds has led to the discovery of potent 5-LOX inhibitors. Through structural optimization of hit compounds, novel indole derivatives have been developed that show significant inhibitory activity in both enzymatic and cell-based assays. nih.gov For example, an indoline derivative, compound 43 , was identified as a notable 5-LOX inhibitor with an IC₅₀ value of 0.45 ± 0.11 µM against the isolated enzyme and 1.38 ± 0.23 µM in activated human polymorphonuclear leukocytes (PMNLs). acs.org Further development led to dual 5-LOX/sEH inhibitors, with compound 73 showing IC₅₀ values of 0.41 ± 0.01 µM for 5-LOX and 0.43 ± 0.10 µM for soluble epoxide hydrolase (sEH). acs.orgnih.gov

Table 2: 5-LOX Inhibitory Activity of Selected Indole Derivatives

| Derivative | Target | IC₅₀ Value (µM) | Assay Type |

|---|---|---|---|

| Indoline derivative 43 | Isolated 5-LOX | 0.45 ± 0.11 acs.org | Enzymatic |

| Indoline derivative 43 | 5-LOX products | 1.38 ± 0.23 acs.org | Cell-based (PMNL) |

| Indoline derivative 73 | 5-LOX | 0.41 ± 0.01 acs.orgnih.gov | Enzymatic |

| Indoline derivative 53 | Isolated 5-LOX | 0.28 ± 0.02 nih.gov | Enzymatic |

Cellular Mechanism of Action Investigations (In Vitro)

Cell Cycle Progression Analysis in Various Cell Lines

The dysregulation of the cell cycle is a hallmark of cancer, making it a primary target for therapeutic intervention. researchgate.net Indole derivatives have been shown to interfere with cell cycle progression in various cancer cell lines.

For example, a study on salicylic (B10762653) acid-modified indole trimethoxy flavonoid derivatives demonstrated that compound 8f could block the cell cycle in SMMC-7721 human hepatoma cells. nih.gov Flow cytometry analysis revealed that treatment with this compound led to an arrest in the G1 and S phases in a concentration-dependent manner. nih.gov Other research has shown that certain derivatives of nalidixic acid, which share structural similarities with some indole compounds, can induce cell cycle arrest at the G2-M phase. mdpi.com Similarly, some fungal metabolites containing indole structures have been found to promote cell cycle arrest in the G2/M stage in glioma cells. frontiersin.org

Table 3: Effect of Indole Derivatives on Cell Cycle Progression

| Derivative | Cell Line | Effect |

|---|---|---|

| Salicylic acid-modified indole trimethoxy flavonoid (8f ) | SMMC-7721 (Hepatoma) | Blocked G1 and S phase progression. nih.gov |

| F3EtAc fraction (Endophytic fungus) | C6 and U138MG (Glioma) | Arrest in G2/M stage. frontiersin.org |

Induction of Apoptosis and Necrosis in Cellular Models

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its deregulation is a key factor in cancer development. researchgate.netuni-duesseldorf.de Many indole derivatives have demonstrated the ability to induce apoptosis in cancer cells.

In one study, the bispidinone derivative BisP4 , which contains indole groups, was shown to induce apoptosis-mediated cytotoxicity in MiaPaca-2 pancreatic cancer cells. researchgate.net Morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, were observed in a dose-dependent manner. researchgate.net Another investigation found that a salicylic acid-modified indole derivative, compound 8f , induced apoptosis in SMMC-7721 cells, as measured by flow cytometry with Annexin V-FITC and PI staining. nih.gov Furthermore, studies on benzofuran (B130515) derivatives, which are structurally related to indoles, confirmed their ability to induce both early and late apoptosis in K562 chronic myelogenous leukemia cells. mdpi.com

Table 4: Apoptosis Induction by Indole and Related Derivatives

| Derivative/Compound | Cell Line | Method of Detection | Key Findings |

|---|---|---|---|

| Bispidinone derivative BisP4 | MiaPaca-2 (Pancreatic) | DAPI staining, Caspase 3/7 analysis | Chromatin condensation, dose-dependent increase in late-stage apoptosis. researchgate.net |

| Salicylic acid derivative 8f | SMMC-7721 (Hepatoma) | Annexin V-FITC/PI staining | Concentration-dependent induction of apoptosis. nih.gov |

Modulation of Signal Transduction Pathways (e.g., NF-κB, STAT-3, COX-2, iNOS, TNF-α)

Signal transduction pathways govern fundamental cellular activities, and their disruption is common in many diseases. The NF-κB, STAT-3, and MAPK pathways are particularly important in inflammation and cancer. mdpi.comfrontiersin.org Indole derivatives have been found to modulate these critical pathways.

One study on the indole derivative MMINA (2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide) demonstrated its ability to downregulate the expression of genes involved in inflammation, including NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α. researchgate.net Treatment with MMINA led to a significant decrease in the population of CD4+COX-2, STAT3, and TNF-α cells in whole blood. researchgate.net Other phytochemicals with indole-like structures have also been shown to inhibit NF-κB signaling by preventing the degradation of its inhibitor, IκB-α, thereby blocking the expression of inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2. mdpi.com

Reactive Oxygen Species (ROS) Modulation and Antioxidant Activity in Cell-Based Assays

Reactive oxygen species (ROS) are byproducts of cellular metabolism that, in excess, can cause oxidative stress, leading to cellular damage and contributing to various diseases. nih.govmdpi.com Antioxidants can counteract this damage by neutralizing ROS. mdpi.comjmcs.org.mx

Indole derivatives have shown significant antioxidant and ROS-modulating activities. The indole derivative MMINA was found to reverse cisplatin-induced augmentation of nitric oxide (NO) and malondialdehyde (MDA), a marker of lipid peroxidation, while boosting the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). researchgate.net Its mechanism is predicted to be through the inhibition of ROS and inflammation. researchgate.net In another example, studies on benzofuran derivatives, which are structurally similar to indoles, showed that they have pro-oxidative effects in cancer cells, increasing ROS generation and leading to cell death. mdpi.com Conversely, some indole-containing compounds have demonstrated protective antioxidant effects, preventing stress-induced increases in lipid peroxidation in mitochondrial membranes. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name/Class |

|---|

| This compound |

| N-phenoxylypropyl-3-methyl-2-phenyl-1H-indoles |

| Acridone derivatives |

| 7-((2-(dimethylamino)ethyl)amino)indolo[2,1-b]quinazoline-6,12-dione |

| Lycogarubin C |

| 3-Methyl-2-phenyl-1H-indole |

| Indoline derivative 43 |

| Indoline derivative 73 |

| Indoline derivative 53 |

| Indoline derivative 54 |

| Salicylic acid-modified indole trimethoxy flavonoid (8f) |

| Nalidixic acid derivatives |

| Bispidinone derivative (BisP4) |

| Benzofuran derivatives (6 and 8) |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) |

| IκB-α |

| Nitric oxide (NO) |

| Malondialdehyde (MDA) |

| Glutathione peroxidase (GPx) |

| Superoxide dismutase (SOD) |

| NF-κB (Nuclear factor kappa B) |

| STAT-3 (Signal transducer and activator of transcription 3) |

| COX-2 (Cyclooxygenase-2) |

| iNOS (Inducible nitric oxide synthase) |

| TNF-α (Tumor necrosis factor-alpha) |

| IL-1 (Interleukin-1) |

| IL-6 (Interleukin-6) |

| Soluble epoxide hydrolase (sEH) |

| Annexin V-FITC |

Preclinical In Vitro Efficacy in Cell-Based Models